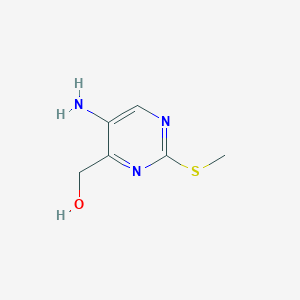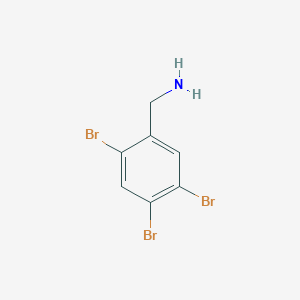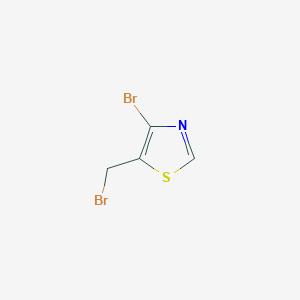
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H9N3OS. It is known for its role as an intermediate in the synthesis of various biologically active molecules, including thiamine (vitamin B1). This compound is characterized by its off-white to pale yellow crystalline appearance and has a melting point of approximately 126-127°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with ammonia, followed by reduction with sodium borohydride. The reaction conditions include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Crystallization and recrystallization techniques to ensure high purity.
Safety Measures: Proper handling of chemicals and waste management to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Various derivatives depending on the reducing agent used.
Substitution Products: Substituted pyrimidines with different functional groups.
Aplicaciones Científicas De Investigación
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of thiamine, which is essential for cellular metabolism.
Medicine: Investigated for its potential use in cancer treatment as an inhibitor of Akt kinase.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in the synthesis of thiamine and other biologically active molecules.
Pathways Involved: Inhibition of Akt kinase, which plays a role in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- 4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
Uniqueness
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific structure and functional groups, which make it a valuable intermediate in the synthesis of thiamine and other biologically active compounds. Its ability to inhibit Akt kinase also sets it apart from similar compounds, making it a potential candidate for cancer treatment research .
Propiedades
Fórmula molecular |
C6H9N3OS |
|---|---|
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
(5-amino-2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3,7H2,1H3 |
Clave InChI |
BDZYXRSIKWWIBV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)






![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)




